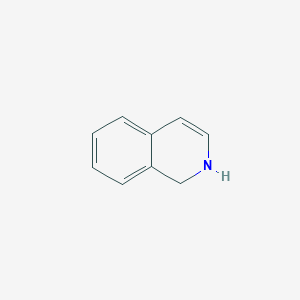

1,2-Dihydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dihydroisoquinoline is a partially hydrogenated isoquinoline derivative characterized by a bicyclic structure with one double bond retained in the heterocyclic ring. This scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and natural products. For example, this compound derivatives exhibit antiviral activity (e.g., nitro-substituted derivatives as HIV-1 integrase inhibitors) , anticancer properties (e.g., cribrostatin 4) , and applications in drug delivery systems (e.g., N-carboxymethyl derivatives for brain-targeted transport) . Its synthesis often involves multicomponent reactions, palladium-catalyzed cyclizations, or gold-catalyzed [4+2] cycloadditions , enabling diverse substitution patterns critical for tuning biological activity.

Scientific Research Applications

Biological Activities

1,2-Dihydroisoquinoline exhibits a range of biological properties:

- Antiviral Activity : Recent studies have shown that certain derivatives act as potent inhibitors of HIV-1 integrase. Compounds such as 6c demonstrated significant viral inhibition and were effective against RAL-resistant mutants . Their mechanism involves chelation with Mg²⁺ ions, stabilizing the enzyme-inhibitor complex.

- Cytotoxicity : Compounds like cribrostatin 4 and acetoneberberine IK-2 have shown cytotoxic effects against human cancer cells, indicating potential in cancer therapy .

- Effects on Muscle Contractility : The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was found to modulate calcium currents in smooth muscle tissues, affecting contractility through interactions with muscarinic acetylcholine receptors and serotonin receptors .

Case Studies

Several case studies highlight the applications of this compound:

Chemical Reactions Analysis

Three-Component Reaction with Organocatalysis and Lewis Acids

A Lewis acid (AgOTf) and organocatalyst-cocatalyzed MCR enables the synthesis of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes , amines , and ketones/indoles (Scheme 1) . This method achieves yields of 72–96% under optimized conditions .

Key Features:

-

Substrate Scope :

-

Diversification : Halogenated products undergo Suzuki-Miyaura and Sonogashira cross-couplings for further functionalization .

Table 1: Representative Yields for Three-Component Reactions

| Entry | Amine | Pronucleophile | Yield (%) |

|---|---|---|---|

| 1 | p-MeOC₆H₄NH₂ | CHCl₃ | 91 |

| 2 | PhCH₂NH₂ | CHCl₃ | 72 |

| 3 | t-BuNH₂ | CHCl₃ | 96 |

| 4 | CH₂=CHCH₂NH₂ | CHCl₃ | 89 |

Catalyst-Free Three-Component Reactions

Under catalyst-free conditions, ortho-alkynylbenzaldehydes , primary amines , and CHCl₃ react in CH₂Cl₂ with molecular sieves (MS4A) to form 1,2-dihydroisoquinolines .

Mechanism Highlights:

-

Imine formation between aldehyde and amine.

-

Nucleophilic attack by the alkyne, generating a zwitterionic intermediate.

-

Proton abstraction from CHCl₃, yielding Cl₃C⁻ for final cyclization .

Table 2: Reaction Optimization with Varying Amines

| Entry | Amine | Time (days) | Yield (%) |

|---|---|---|---|

| 1 | n-BuNH₂ | 0.3 | 77 |

| 2 | p-CF₃C₆H₄NH₂ | 6 | 76 |

| 3 | t-BuNH₂ | 0.5 | 96 |

Four-Component Reaction via Huisgen Intermediates

A Huisgen 1,4-dipolar intermediate forms from isoquinoline , electron-deficient acetylene , H₂O , and diketene , leading to 1,2-dihydroisoquinoline derivatives (e.g., 2 ) or pyrroloisoquinoline 7 when using dibenzoylacetylene (Scheme 2) .

Notable Outcomes:

-

Reaction proceeds via a dipolar cycloaddition mechanism.

-

Pyrroloisoquinoline 7 is formed in a one-pot process, showcasing scaffold diversification .

Post-Synthetic Modifications

Halogenated 1,2-dihydroisoquinolines undergo Pd-catalyzed cross-couplings:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 1,2-dihydroisoquinoline and related compounds:

Key Research Findings and Trends

Structure-Activity Relationships (SAR): Substitution at C-7 with nitro groups enhances HIV-1 inhibition, while methyl or halogen groups improve anticancer activity . Carboxylate or cyanomethyl groups at C-4 increase solubility and target binding affinity .

Synthetic Advancements: Gold-catalyzed [4+2] cycloadditions between ynamides and imines provide atom-economical routes to 1,2-dihydroisoquinolines . Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings, enabling library diversification .

Emerging Applications: 1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline shows promise in kinase inhibition due to its ability to chelate ATP-binding sites . Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is being explored for antimicrobial activity against multidrug-resistant pathogens .

Properties

CAS No. |

64973-79-1 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1,2-dihydroisoquinoline |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |

InChI Key |

IOEPOEDBBPRAEI-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=CN1 |

Canonical SMILES |

C1C2=CC=CC=C2C=CN1 |

Synonyms |

1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.